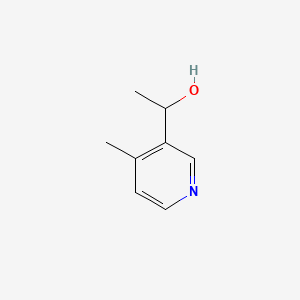
1-(4-Methylpyridin-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol It is a derivative of pyridine, featuring a methyl group at the 4-position and an ethanol group at the 1-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpyridin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 1-(4-Methylpyridin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method allows for efficient large-scale production with high yield and purity.
化学反应分析
Types of Reactions
1-(4-Methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: Further reduction can yield 1-(4-Methylpyridin-3-yl)ethane using strong reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, THF or ethanol as solvents.
Substitution: SOCl2, pyridine as a base.
Major Products Formed
Oxidation: 1-(4-Methylpyridin-3-yl)ethanone.
Reduction: 1-(4-Methylpyridin-3-yl)ethane.
Substitution: 1-(4-Methylpyridin-3-yl)ethyl chloride.
科学研究应用
1-(4-Methylpyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Further research is needed to fully elucidate its molecular targets and pathways.
相似化合物的比较
1-(4-Methylpyridin-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(4-Methylpyridin-3-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(4-Methylpyridin-3-yl)ethane: Similar structure but with an ethane group instead of a hydroxyl group.
1-(4-Methylpyridin-3-yl)ethyl chloride: Similar structure but with a chloride group instead of a hydroxyl group.
The uniqueness of this compound lies in its hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs .
生物活性
1-(4-Methylpyridin-3-yl)ethan-1-ol, also known as 4-methyl-3-pyridyl ethanol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₈H₉NO
- CAS Number : 101870-76-2
- Molecular Weight : 151.16 g/mol
The compound features a pyridine ring substituted with a methyl group and an alcohol functional group, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .
2. Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against Candida species, with MIC values comparable to established antifungal agents like fluconazole .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
1. Protein Synthesis Inhibition
The compound interferes with the ribosomal function in bacteria, disrupting protein synthesis pathways essential for bacterial growth and survival.
2. Biofilm Disruption
Recent studies suggest that it can inhibit biofilm formation in pathogenic bacteria, making it a potential candidate for treating biofilm-associated infections .
Case Studies
A notable study highlighted the efficacy of this compound in a murine model of infection. The compound was administered to mice infected with MRSA (Methicillin-resistant Staphylococcus aureus), resulting in significant reductions in bacterial load compared to untreated controls. The study reported a reduction in biofilm thickness and viability, indicating its potential as a therapeutic agent for chronic infections .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have indicated that modifications to the pyridine ring or the alkyl group can significantly influence the biological activity of the compound. For instance, substituents on the pyridine ring impact both the binding affinity to bacterial targets and the overall antimicrobial potency .
属性
IUPAC Name |
1-(4-methylpyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5,7,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXXWXQJFKRYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













